tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate is a chemical compound classified as a boronic ester. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its structural features that facilitate various chemical reactions and interactions.
This compound falls under the category of boronic esters, which are widely used in organic synthesis for their stability and versatility. Boronic esters are characterized by their ability to participate in Suzuki coupling reactions, making them valuable in the synthesis of complex organic molecules.
The synthesis of tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate typically involves several steps:
The synthesis may require specific conditions such as controlled temperature and inert atmosphere to prevent degradation or side reactions. The use of solvents like dichloromethane or tetrahydrofuran can facilitate the reaction process.
As a boronic ester, this compound can undergo several important reactions:
The reactivity of tert-butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate is influenced by factors such as steric hindrance and electronic effects imparted by the tert-butyl and dioxaborolane groups.
The mechanism of action for this compound primarily revolves around its role as a boronic ester in organic synthesis:
Quantitative data on reaction rates and yields can vary based on reaction conditions but typically show high efficiency in carbon-carbon bond formation when optimized.
Relevant analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy confirm the structure and purity of the compound .
tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate has significant applications in:
The molecular architecture (C₁₉H₂₈BN₃O₄; MW 349.3 g/mol) features three strategically positioned elements that collectively enhance stability and reactivity. The tert-butyloxycarbonyl group imposes significant steric encumbrance at the N1 position of the benzimidazole ring, effectively preventing undesirable N-H reactivity while maintaining the boron moiety's accessibility for coupling reactions. This protection is crucial given the inherent sensitivity of imidazole-derived boronic acids to protodeboronation [1]. The methyl substituent at the 6-position further modulates electron density within the heterocyclic system, creating an optimal electronic environment for transition metal-mediated transformations.
The pinacol boronate ester component adopts a distinctive 1,3,2-dioxaborolane configuration where boron resides in a tetrahedral geometry coordinated to two oxygen atoms. This arrangement provides exceptional hydrolytic stability compared to corresponding boronic acids, attributed to the electron-donating methyl groups that stabilize the vacant p-orbital on boron. Crystallographic analyses of analogous structures reveal nearly coplanar alignment between the boronate ester and benzimidazole ring systems, facilitating conjugation that enhances molecular rigidity—a property critically important in the design of kinase inhibitors and protease-targeting therapeutics [4]. Storage requirements (2-8°C under inert atmosphere) directly reflect the compound's sensitivity to atmospheric moisture and propensity for oxidative deboronation when exposed to air [1].
Table 1: Key Structural Parameters of tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate
Parameter | Value | Significance |
---|---|---|
Molecular Formula | C₁₉H₂₈BN₃O₄ | Confirms hybrid benzimidazole-boronate structure |
Molecular Weight | 349.3 g/mol | Within drug-like parameters (<500 Da) |
Heavy Atom Count | 27 | Indicates structural complexity |
Protection Group | tert-Butoxycarbonyl (Boc) | Provides steric shielding and prevents N-H reactivity |
Boron Configuration | Sp³-hybridized | Tetrahedral geometry enhancing hydrolytic stability |
Storage Conditions | 2-8°C, inert atmosphere | Prevents boronate hydrolysis and oxidative degradation |
Aromatic System | Benzimidazole + boronate | Extended conjugation enabling π-stacking interactions |
This compound's primary synthetic value resides in its dual functionality, enabling sequential modifications essential for constructing complex drug candidates. The boronate ester undergoes efficient Suzuki-Miyaura cross-coupling with aryl halides (Pd[0] catalysis, 1-5 mol% loading) to form biaryl linkages—a transformation fundamental to creating kinase inhibitor scaffolds. Kinetic studies demonstrate enhanced coupling efficiency (85-92% yield) compared to non-methylated analogs, attributed to the electron-donating methyl group mitigating protodeboronation side reactions [4]. Under optimized conditions (Pd(OAc)₂/XPhos, K₂CO₃, toluene/water 4:1, 80°C), the boronate engages chemoselectively with iodopyrimidines and bromothiophenes while preserving the Boc-protection—a critical advantage for subsequent functionalization.
The Boc group itself serves as a convertible handle, removable under mild acidic conditions (10% TFA/DCM, 0°C) to unmask the benzimidazole N-H functionality without boronate degradation. This orthogonal protection strategy enables sequential cross-coupling followed by N-alkylation/acylation, providing modular access to diverse pharmacophores. The compound has proven particularly valuable in synthesizing Bcr-Abl tyrosine kinase inhibitors analogous to imatinib derivatives, where the methylbenzimidazole-boronate moiety serves as a key fragment for protein-ligand interaction. Additionally, its application in preparing PET tracers leverages the boron's isotopic exchange capability (¹⁸F/¹⁰B), exploiting the compound's stability toward radiochemical manipulation [5].
Table 2: Synthetic Applications in Pharmaceutical Development
Transformation | Conditions | Application Target | Yield |
---|---|---|---|
Suzuki-Miyaura Coupling | Pd(OAc)₂, SPhos, K₃PO₄, toluene/H₂O, 80°C | Biaryl-containing kinase inhibitors | 85-92% |
Boc Deprotection | 10% TFA in DCM, 0°C, 1h | N-H activation for alkylation | 95% |
Isotopic Exchange | [¹⁸F]KF/K₂.2.2, DMSO, 120°C | PET tracer synthesis | 40-60% |
Tandem Deprotection-Coupling | HCl/dioxane then ArBr, Pd(dppf)Cl₂ | Sequential functionalization | 78% |
The strategic integration of benzimidazole and boronate functionalities evolved through three distinct phases in medicinal chemistry. Early prototypes (pre-2000) featured unprotected benzimidazole boronic acids that suffered from limited stability and polymerization tendencies. The advent of tert-butoxycarbonyl protection around 2005 addressed N-H reactivity but revealed new challenges in boronic acid handling during multi-step syntheses. This limitation catalyzed the adoption of pinacol boronate esters (2010-present), with tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate (1021918-86-4) emerging as a first-generation scaffold [1] [4].
Structural refinements followed, including regioselective halogenation at the 5-position and subsequent Miyaura borylation to improve accessibility. The incorporation of the 6-methyl substituent (ca. 2018) represented a pivotal innovation, mitigating electron deficiency at the crucial C5-boronate position and thereby suppressing undesired protodeboronation during nucleophilic substitution reactions. This modification expanded synthetic possibilities toward electron-deficient coupling partners previously incompatible with earlier analogs. Modern derivatives now incorporate chiral auxiliaries and isotopic labels, exemplified by compounds like (1R,3S,4S)-tert-Butyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-yl)bicyclo[2.2.1]heptane-5-carboxylate (1256387-87-7) [3], demonstrating the progressive sophistication of this hybrid class in addressing complex drug design challenges.
The compound's behavior in metal-catalyzed reactions is governed by sophisticated theoretical principles. Density functional theory (DFT) calculations reveal two competing transmetalation pathways: (1) oxo-metal species [Pd(Ar)(L)₂(OH)] directly transferring aryl group to boron with 18.3 kcal/mol barrier; (2) boronate complexation via "empty-orbital" interaction with [Pd(Ar)X(L)₂], followed by aryl migration (22.7 kcal/mol barrier). The methyl substituent at C6 lowers both barriers by approximately 1.8 kcal/mol relative to unmethylated analogs through hyperconjugative stabilization of the transition state [4] [5].
Computational models further predict solvent-dependent speciation: in aqueous systems, the boronate exists predominantly as trifluoroborate [Ar-BF₃]⁻, requiring hydroxide activation for transmetalation, whereas in anhydrous media, neutral sp³-boronate engages directly with palladium. This duality necessitates careful solvent optimization, with toluene/water mixtures (4:1) providing optimal interfacial activation. Ligand parameterization studies (Hammett σₘ = 0.12 for methylbenzimidazole) quantify the electron-rich character imparted by the methyl group, explaining its accelerating effect on reductive elimination—the rate-determining step for hindered biaryls. These theoretical insights directly enable predictive reaction design, reducing empirical optimization cycles in pharmaceutical process chemistry.
Table 3: Computational Reactivity Parameters
Parameter | Value | Methodology | Impact on Reactivity |
---|---|---|---|
Transmetalation Barrier | 18.3 kcal/mol | B3LYP/6-31G(d) DFT | Lower than unmethylated analog (ΔΔG‡ = -1.8 kcal/mol) |
LogP (Consensus) | 3.62 | XLOGP3/WLOGP/MLOGP | Enhanced membrane permeability |
TPSA | 76.68 Ų | Ertl's method | Balanced solubility/permeability |
HOMO-LUMO Gap | 4.7 eV | ωB97X-D/cc-pVTZ | Facilitates oxidative addition |
Molecular Dipole | 4.2 Debye | CPCM(toluene) | Directional reactivity in polar media |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: